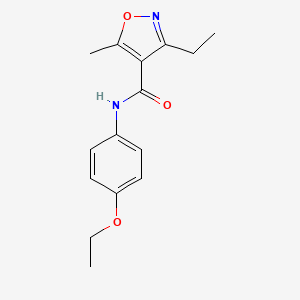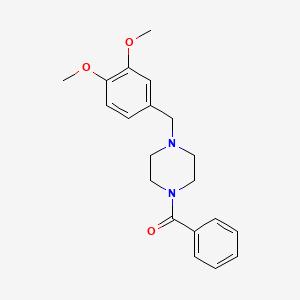
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and receptors. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, the compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are important for mood regulation.
实验室实验的优点和局限性
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available, and its synthesis has been optimized to provide a high yield and purity. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel derivatives of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline with improved biological activity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Furthermore, the mechanism of action of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline needs to be further elucidated to fully understand its biological effects. Finally, the use of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has shown promising results in various scientific research applications. The compound exhibits diverse biological activities and has been investigated for its potential use in the treatment of various diseases. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, but its low solubility in water may limit its use in certain setups. Future research on 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline should focus on the development of novel derivatives, investigation of its mechanism of action, and use in combination with other compounds to improve its therapeutic potential.
合成方法
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base. The resulting product is then subjected to various purification techniques to obtain the final compound in high purity. The synthesis of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been optimized to provide a high yield and purity of the compound, making it suitable for further research.
科学研究应用
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been studied for its antifungal, antibacterial, and antiparasitic activities.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZQTXGWRCNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)